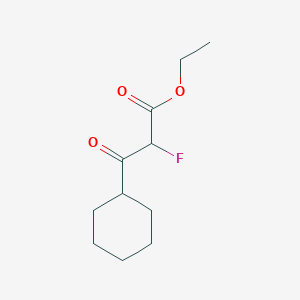
Cyclohexanepropanoic acid,alpha-fluoro-beta-oxo-,ethyl ester(9ci)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Fluoro-beta-oxo-cyclohexanepropanoic acid ethyl ester is a chemical compound with the molecular formula C11H17FO3 and a molecular weight of 216.25 g/mol. This compound is known for its unique structure, which includes a fluorine atom, a keto group, and an ester functional group. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of alpha-Fluoro-beta-oxo-cyclohexanepropanoic acid ethyl ester typically involves multiple steps, including the introduction of the fluorine atom and the formation of the ester group. One common synthetic route involves the use of fluorinated reagents and cyclohexanone derivatives. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis. These methods are designed to produce the compound in bulk quantities while maintaining strict quality control standards.
Analyse Des Réactions Chimiques
Alpha-Fluoro-beta-oxo-cyclohexanepropanoic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups to the molecule.
Reduction: This reaction can convert the keto group to an alcohol.
Substitution: The fluorine atom can be replaced with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Alpha-Fluoro-beta-oxo-cyclohexanepropanoic acid ethyl ester is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research on this compound includes its potential use in drug development and therapeutic applications.
Industry: It is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which alpha-Fluoro-beta-oxo-cyclohexanepropanoic acid ethyl ester exerts its effects involves interactions with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biochemical pathways. The keto and ester groups also play a role in the compound’s reactivity and interactions with biological molecules .
Comparaison Avec Des Composés Similaires
Alpha-Fluoro-beta-oxo-cyclohexanepropanoic acid ethyl ester can be compared with other similar compounds, such as:
Beta-oxo-cyclohexanepropanoic acid ethyl ester: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
Alpha-Fluoro-cyclohexanepropanoic acid ethyl ester: Lacks the keto group, affecting its interactions with biological targets.
Cyclohexanepropanoic acid ethyl ester: Lacks both the fluorine atom and the keto group, making it less reactive in certain chemical reactions.
These comparisons highlight the unique features of alpha-Fluoro-beta-oxo-cyclohexanepropanoic acid ethyl ester, such as its enhanced reactivity and binding affinity due to the presence of the fluorine atom and the keto group.
Propriétés
Numéro CAS |
118460-46-1 |
|---|---|
Formule moléculaire |
C11H17FO3 |
Poids moléculaire |
216.25 g/mol |
Nom IUPAC |
ethyl 3-cyclohexyl-2-fluoro-3-oxopropanoate |
InChI |
InChI=1S/C11H17FO3/c1-2-15-11(14)9(12)10(13)8-6-4-3-5-7-8/h8-9H,2-7H2,1H3 |
Clé InChI |
NATMEFKNQCUZCZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C(=O)C1CCCCC1)F |
SMILES canonique |
CCOC(=O)C(C(=O)C1CCCCC1)F |
Synonymes |
Cyclohexanepropanoic acid, alpha-fluoro-beta-oxo-, ethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















